4-methyl-N-{2,2,2-tribromo-1-[(3-nitrophenyl)amino]ethyl}benzamide
Overview
Description
4-methyl-N-{2,2,2-tribromo-1-[(3-nitrophenyl)amino]ethyl}benzamide is a complex organic compound characterized by its molecular formula C16H14Br3N3O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{2,2,2-tribromo-1-[(3-nitrophenyl)amino]ethyl}benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The tribromo-1-(3-nitrophenyl)aminoethyl group is then introduced through a series of reactions involving bromination and nitration processes.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine group, altering the compound's properties.
Substitution: : The bromine atoms can be substituted with other functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: : Various nucleophiles and electrophiles can be used to substitute the bromine atoms.
Major Products Formed
Oxidation: : Nitroso derivatives and nitrate esters.
Reduction: : Amines and amides.
Substitution: : Derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure makes it suitable for studying reaction mechanisms and developing new synthetic methods.
Biology
In biological research, 4-methyl-N-{2,2,2-tribromo-1-[(3-nitrophenyl)amino]ethyl}benzamide can be used to investigate the effects of bromine and nitro groups on biological systems. It may also serve as a probe to study enzyme activities and interactions with biomolecules.
Medicine
The compound's potential medicinal applications include its use as a precursor for drug development. Its structural features may be exploited to create new therapeutic agents with specific biological activities.
Industry
In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which 4-methyl-N-{2,2,2-tribromo-1-[(3-nitrophenyl)amino]ethyl}benzamide exerts its effects depends on its molecular targets and pathways. The nitro group can interact with biological targets, leading to various biochemical reactions. The bromine atoms may also play a role in modulating the compound's activity.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(2,2,2-tribromo-1-(3-nitrophenoxy)ethyl)benzamide: : Similar structure but with a phenoxy group instead of an amino group.
4-methyl-N-(2,2,2-tribromo-1-(3-nitrophenyl)ethyl)benzamide: : Similar structure but without the aminoethyl group.
Uniqueness
4-methyl-N-{2,2,2-tribromo-1-[(3-nitrophenyl)amino]ethyl}benzamide is unique due to its combination of bromine and nitro groups, which provide distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-methyl-N-[2,2,2-tribromo-1-(3-nitroanilino)ethyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br3N3O3/c1-10-5-7-11(8-6-10)14(23)21-15(16(17,18)19)20-12-3-2-4-13(9-12)22(24)25/h2-9,15,20H,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPZUAOSPSIKBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)NC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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